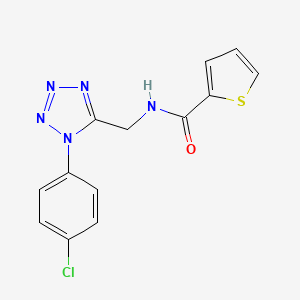

N-((1-(4-Chlorphenyl)-1H-tetrazol-5-yl)methyl)thiophen-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features a tetrazole ring and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, which is known for its stability and bioactivity, along with the thiophene ring, which is commonly found in organic electronic materials, makes this compound a subject of extensive research.

Wissenschaftliche Forschungsanwendungen

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its bioactive tetrazole moiety.

Wirkmechanismus

Target of Action

For example, thiazole derivatives have been found to have diverse biological activities .

Action Environment

The environment in which a compound acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all impact a compound’s action. Some compounds are designed to be more stable under certain conditions, or to be activated only in specific environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

Coupling with Thiophene-2-carboxylic Acid: The resulting tetrazole derivative is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include:

Continuous Flow Synthesis: This method can enhance the efficiency and yield of the reaction by maintaining optimal reaction conditions throughout the process.

Use of Green Chemistry Principles: Employing environmentally benign solvents and reagents to minimize the ecological impact of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino-tetrazole derivatives.

Substitution: Various substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

- N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

Uniqueness

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring can influence the compound’s electronic properties and reactivity.

- Bioactivity : The specific arrangement of functional groups in N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide may result in unique biological activities compared to its analogs.

This detailed article provides a comprehensive overview of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a tetrazole ring, a thiophene moiety, and a chlorophenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antitumor, and anticonvulsant properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is C13H10ClN5OS, with a molecular weight of 319.77 g/mol. The compound's structure is crucial for its biological activity, as it allows for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClN₅OS |

| Molecular Weight | 319.77 g/mol |

| CAS Number | 897615-53-1 |

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Antitumor Activity

The antitumor potential of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide has been explored in several studies. The compound's structural components, particularly the tetrazole ring, are believed to play a critical role in its cytotoxic effects against cancer cell lines. For example:

- Case Study 1 : A study evaluated the cytotoxicity of related thiophene derivatives against A-431 and Jurkat cell lines, reporting IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

- Case Study 2 : Another investigation highlighted that modifications in the phenyl ring could enhance the compound's antitumor efficacy by increasing hydrophobic interactions with target proteins .

Anticonvulsant Activity

The anticonvulsant properties of tetrazole-containing compounds have also been documented. Research suggests that these compounds can modulate neurotransmitter systems, potentially providing therapeutic benefits in seizure disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide. Key findings include:

- Tetrazole Ring : Essential for cytotoxic activity; modifications can enhance binding affinity to biological targets.

- Chlorophenyl Group : The presence of electronegative substituents like chlorine has been linked to increased antiproliferative activity against cancer cells .

The proposed mechanism of action for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide involves:

- Enzyme Inhibition : The compound may mimic natural substrates, allowing it to bind to enzymes involved in critical metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects.

- Cell Membrane Disruption : Similar compounds have shown the ability to compromise microbial cell integrity, leading to cell death.

Eigenschaften

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5OS/c14-9-3-5-10(6-4-9)19-12(16-17-18-19)8-15-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVIPLYHMVDOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.